2-Pentylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Pentylthiophene and related compounds often involves potentiostatic techniques and chemical polymerization methods. For example, poly(3-n-pentylthiophene) has been synthesized using the potentiostatic technique, showing how applied potential affects the molecular weight and structure of the resulting polymers (Wei & Tian, 1993). Dehydrohalogenative polycondensation has been used to achieve high regioregularity and molecular weight in related polythiophene derivatives (Wang et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of polythiophenes reveals a lamellar structure with specific interlayer and π-stacking spacing. For instance, regioregular poly(3-pentylthiophene) exhibits a lamellar structure, with interlayer d100 spacing of 1.51 nm and a π-stacking d010 spacing of 0.374 nm (Wu et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-Pentylthiophene derivatives often include polymerization and coupling reactions that enhance the electronic properties of the thiophene ring. For example, the presence of oligomeric additives in the polymerization system significantly enhances the structure regularity of polythiophenes (Wei & Tian, 1993).
Physical Properties Analysis
Physical properties of polythiophenes, such as solubility, processability, and thermal transitions, are closely related to their molecular weight and structure. Regioregular poly(3-pentylthiophene) has been shown to have a higher melting transition compared to its hexyl counterpart, indicating the impact of side-chain length on physical properties (Wu et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-Pentylthiophene and its polymers, such as electrical conductivity and photovoltaic properties, are influenced by molecular weight, regioregularity, and doping. For example, the electrical conductivity of poly(thiophene) can be increased by nearly ten orders of magnitude upon partial oxidation, highlighting the importance of chemical modifications in tuning the properties of these materials (Kobayashi et al., 1984).
Scientific Research Applications
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Gas Chromatography : 2-Pentylthiophene has been used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition . The compound’s properties make it suitable for this application .
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Corrosion Inhibitor Research : A study has investigated the interactions of thiophene and its derivatives, including 2-Pentylthiophene, with an Fe4 cluster . This research is relevant to the development of corrosion inhibitors, which are substances that, when added in small concentrations to an environment, effectively reduce the corrosion rate of a metal or alloy .
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Flavors & Fragrances : 2-Pentylthiophene is used in the field of Flavors & Fragrances . It can be used to create or enhance certain scents in perfumes or flavors in food products .
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Mass Spectrometry : 2-Pentylthiophene can be used in mass spectrometry, a technique that is used to identify the amount and type of chemicals present in a sample . The compound’s properties make it suitable for this application .
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Production of Essential Oils : 2-Pentylthiophene has been used in the production, composition, and application of essential oils . Its unique chemical structure can contribute to the aroma and therapeutic properties of the essential oil .
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Chemical Research : 2-Pentylthiophene can be used in various chemical research applications due to its unique chemical structure .
properties
IUPAC Name |
2-pentylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYVOSGVFSEKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063628 | |
Record name | Thiophene, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity, fatty aroma with a cranberry note | |
Record name | 2-Pentylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
96.00 °C. @ 30.00 mm Hg | |
Record name | 2-Pentylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water; Soluble in hexane and pentane, Soluble (in ethanol) | |
Record name | 2-Pentylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0.949 | |
Record name | 2-Pentylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Pentylthiophene | |
CAS RN |
4861-58-9 | |
Record name | 2-Pentylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4861-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylbutylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79LOS1ZKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Pentylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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